molecular formula C24H21N3O5S B11580708 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11580708
M. Wt: 463.5 g/mol
InChI Key: RFPWUCSNERSQAR-UHFFFAOYSA-N
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Description

1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a thiadiazole ring, and various substituents such as methoxy and methylpropoxy groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include substituted phenols, thiadiazoles, and chromeno[2,3-c]pyrrole derivatives. Key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the methoxy and methylpropoxy groups.

    Cyclization: reactions to form the chromeno[2,3-c]pyrrole core.

    Condensation: reactions to attach the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common techniques include:

    Batch reactors: for small-scale synthesis.

    Continuous flow reactors: for large-scale production.

    Purification: methods such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the aromatic rings.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Quinone derivatives: Formed through oxidation.

    Hydroquinone derivatives: Formed through reduction.

    Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering gene expression: Affecting transcription factors and gene regulation.

Comparison with Similar Compounds

  • 1-[3-methoxy-4-(2-methylpropoxy)phenyl]ethylamine
  • 1-[3-methoxy-4-(2-methylpropoxy)phenyl]propylamine

Comparison:

  • Structural Differences : The presence of different functional groups and ring structures.
  • Chemical Properties : Variations in reactivity and stability.
  • Biological Activities : Differences in biological effects and therapeutic potential.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O5S/c1-13(2)11-31-17-9-8-14(10-18(17)30-3)20-19-21(28)15-6-4-5-7-16(15)32-22(19)23(29)27(20)24-26-25-12-33-24/h4-10,12-13,20H,11H2,1-3H3

InChI Key

RFPWUCSNERSQAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

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